Bromodichloroacetic acid
Description
Contextualization of Haloacetic Acids as Disinfection Byproducts in Aquatic Systems
Haloacetic acids (HAAs) are a class of chemical compounds that emerge as byproducts during the disinfection of water. nih.govnumberanalytics.com The process of making water safe for consumption often involves the use of chlorine-based disinfectants. nih.gov These disinfectants react with naturally occurring organic matter, such as decaying plant material, present in the water source to form various disinfection byproducts (DBPs), including HAAs. numberanalytics.comnih.gov This reaction is influenced by several factors, including the concentration of organic matter, temperature, pH levels, and the dose of the disinfectant. highlandswater.com
Trihalomethanes and haloacetic acids represent the two most significant groups of known disinfection byproducts by weight. nih.govnih.gov There are numerous HAAs identified in chlorinated drinking water, with thirteen being noted in evaluations by the National Toxicology Program (NTP). nih.gov Due to potential health concerns, some of these HAAs are regulated by governmental bodies. For instance, the U.S. Environmental Protection Agency (EPA) regulates a group of five HAAs, collectively known as HAA5. mytapscore.comthermofisher.com More recently, monitoring has been extended to include a total of nine HAAs (HAA9). nih.govmytapscore.com The formation of these compounds is an unintended consequence of the essential public health practice of water disinfection. nih.gov
The presence of bromide ions in the source water can lead to the formation of brominated haloacetic acids. who.int Bromide can occur naturally in surface and groundwater and its levels can fluctuate, for instance, due to saltwater intrusion. who.int When chlorine is used for disinfection in water containing bromide, it can lead to the formation of brominated DBPs. nih.gov
Significance of Bromodichloroacetic Acid as a Priority Halogenated Organic Compound for Research
This compound (BDCA) is a trihalogenated haloacetic acid that is formed as a disinfection byproduct during the chlorination of water containing both natural organic matter and bromide ions. Structurally, it is an acetic acid molecule where two hydrogen atoms have been substituted by two chlorine atoms and one bromine atom.
Among the various haloacetic acids, this compound is frequently detected in treated water, alongside dichloroacetic acid and bromochloroacetic acid. nih.gov Its prevalence in disinfected water supplies makes it a compound of significant interest for environmental and toxicological research. vulcanchem.com Although not currently one of the five haloacetic acids regulated by the U.S. EPA's initial Disinfection Byproducts Rule, it is included in the group of nine HAAs (HAA9) that have been monitored under the Unregulated Contaminant Monitoring Rule (UCMR). mytapscore.comthermofisher.comewg.org
The National Toxicology Program (NTP) has conducted studies on this compound to evaluate its toxicological and carcinogenic potential in animal models. nih.gov These studies are crucial for understanding the potential risks associated with human exposure through drinking water. Research has indicated that this compound can be absorbed into the bloodstream when consumed in drinking water. highlandswater.com The compound has been the subject of various toxicology studies, including investigations into its effects on cellular processes and its potential to cause cellular damage. The widespread human exposure to this compound through disinfected water underscores its importance as a priority compound for ongoing research. nih.gov
Scope and Academic Research Objectives
The primary objective of academic research on this compound is to thoroughly characterize its potential toxicological effects and understand the mechanisms by which it may impact biological systems. A significant area of focus is its carcinogenic potential. vulcanchem.com Research studies, such as those conducted by the National Toxicology Program (NTP), have investigated the incidence of tumors in laboratory animals exposed to this compound in their drinking water. nih.govnih.gov
Another key research objective is to investigate the compound's effects on reproductive and developmental health. Studies have explored the impact of this compound on male reproductive parameters in animal models. researchgate.net Furthermore, research aims to elucidate the compound's impact on cellular and molecular mechanisms. This includes studying how this compound interacts with macromolecules like proteins and DNA, and how it may lead to changes in gene expression. vulcanchem.comnih.gov
Research also extends to understanding the compound's effects on specific organs and systems. For example, studies have examined the impact of this compound on the intestinal barrier function. oup.comoup.com The overarching goal of these diverse research efforts is to provide a comprehensive scientific basis for assessing the potential health risks associated with human exposure to this compound in drinking water and to inform public health decisions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVFEQKZFUULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024644 | |
| Record name | Bromodichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71133-14-7 | |
| Record name | Bromodichloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromodichloroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071133147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodichloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMODICHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ84PTP2HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMODICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Bromodichloroacetic Acid Formation and Environmental Presence
Precursor Reactivity and Halogenation Pathways
The genesis of BDCAA is intrinsically linked to the reaction between disinfectants and naturally occurring organic and inorganic matter in water. iarc.frthermofisher.com
Natural organic matter (NOM), such as humic and fulvic acids, are primary precursors for the formation of BDCAA. iarc.frnih.gov These complex organic molecules, originating from the decomposition of plant and animal matter, react with disinfectants, leading to the formation of a variety of disinfection byproducts, including BDCAA. nih.goviwaponline.com The hydrophobic fractions of NOM, particularly humic and fulvic acids, are considered the most significant precursors to disinfection byproducts. iwaponline.com Studies have shown that both high and low molecular weight organic matter can serve as precursors, with some research indicating that lower molecular weight organics are the primary precursors for dichloroacetic acid, a related compound. sci-hub.se
The presence of bromide ions in source water is a critical factor in the formation of brominated haloacetic acids like BDCAA. who.int During disinfection with chlorine-based agents, bromide is oxidized to form hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. nih.govresearchgate.net This leads to the preferential formation of brominated and mixed bromo-chloro organic compounds. nih.govresearchgate.net
An increase in bromide concentration in the source water directly correlates with a shift in the speciation of disinfection byproducts, favoring the formation of brominated varieties. researchgate.net Research has demonstrated that even at low bromide concentrations, the faster reaction kinetics of bromine lead to the formation of brominated byproducts. researchgate.net In waters with high bromide content, a significant shift from chlorinated byproducts like chloroform (B151607) and dichloroacetic acid to brominated ones such as bromoform (B151600) and dibromoacetic acid is observed. iarc.frnih.gov
The type of disinfectant, its dose, contact time, water temperature, and pH all significantly influence the formation and concentration of BDCAA. nih.gov
Disinfectant Type: Free chlorine is a more potent former of haloacetic acids compared to chloramine (B81541) or chlorine dioxide. nih.gov However, the use of chlorine dioxide can still result in significant levels of haloacetic acids, as it is often used in conjunction with chlorine or chloramines. nih.gov Ozonation is known to produce lower levels of haloacetic acids, but if the source water has high bromide levels, pre-ozone treatment followed by chlorination can actually increase the formation of brominated compounds. iarc.frnih.gov
pH: The pH of the water affects the formation of different types of disinfection byproducts. For instance, increasing the pH from 6 to 8 enhances the formation of trihalomethanes while decreasing the formation of trihaloacetic acids. nih.gov
Temperature: Higher water temperatures can lead to faster reaction rates and an increased demand for chlorine, which can influence the formation of disinfection byproducts. canada.ca
Coagulation: Pre-treatment of water with coagulation can remove a significant portion of the organic precursors, thereby reducing the subsequent formation of disinfection byproducts during disinfection. nih.gov
Influence of Bromide Ion Concentration and Halogenation Kinetics in Water Disinfection
Occurrence and Speciation in Aquatic Environments
BDCAA is frequently detected in drinking water systems, with its concentration and speciation influenced by various factors.
BDCAA has been detected in drinking water supplies across the globe. In the United States, mean concentrations in groundwater and surface water distribution systems have been reported at 1.47 µg/L and 3.61 µg/L, respectively. who.intnih.gov A survey in Finland found BDCAA in 32 out of 35 waterworks, with concentrations ranging from 0.3 to 19 µg/L. nih.gov In a nationwide survey in the U.S., BDCAA was found in water distribution systems at concentrations up to 15 µg/L, typically comprising 1% to 20% of the total haloacetic acids present. nih.gov Another database reported a highest yearly average level of 11.12 µg/L from a single facility, with a seasonal range of 7.22 to 16.85 µg/L. nih.govnih.gov
The following table provides a summary of BDCAA concentrations found in various drinking water systems:
| Location/Study | Water Source | Mean Concentration (µg/L) | Range (µg/L) |
| USA (EPA, 2000) | Groundwater | 1.47 | - |
| USA (EPA, 2000) | Surface Water | 3.61 | - |
| Finland (1995) | Various Waterworks | - | 0.3 - 19 |
| USA (Nationwide Survey) | Distribution Systems | - | up to 15 |
| USA (Environmental Working Group) | Single Facility (Yearly Avg.) | 11.12 | 7.22 - 16.85 |
| Beijing, China | Drinking Water | - | Detected, but lower than other HAAs |
Data compiled from multiple sources. nih.govnih.govwho.intnih.govnih.gov
The concentration of BDCAA in drinking water can exhibit significant seasonal fluctuations. nih.gov Higher concentrations are often observed during warmer months, which is attributed to increased algal blooms and higher water temperatures that accelerate the formation reactions. nih.govresearchgate.net A study in Beijing noted that haloacetic acids had the highest concentrations in September and the lowest in April. nih.gov
Source water characteristics play a crucial role. acs.org Water from surface sources like rivers and lakes, which tend to have higher levels of natural organic matter, generally leads to higher concentrations of haloacetic acids compared to groundwater. canada.caacs.org The presence of bromide in source water, which can be influenced by factors like saltwater intrusion, also significantly impacts the levels of brominated disinfection byproducts. who.int
Comparative Analysis of Bromodichloroacetic Acid Speciation with Other Haloacetic Acid Byproducts
The speciation of haloacetic acids (HAAs)—the relative distribution of the different chlorinated, brominated, and mixed halogen species—is highly dependent on source water chemistry and treatment conditions. This compound (BDCAA) is one of nine major chlorinated and brominated HAAs (HAA9) formed during disinfection. nih.gov The other eight are monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), dibromoacetic acid (DBAA), tribromoacetic acid (TBAA), bromochloroacetic acid (BCAA), and dibromochloroacetic acid (DBCAA). iwaponline.com
The single most important factor governing the speciation between chlorinated and brominated HAAs is the concentration of bromide ion in the source water relative to the disinfectant dose. acs.org In the absence of bromide, only chlorinated HAAs (MCAA, DCAA, TCAA) are formed. As the bromide concentration increases, a predictable shift occurs, incorporating bromine into the HAA molecules. This results in the formation of brominated and mixed-halogen species, such as BCAA, BDCAA, DBCAA, and TBAA. acs.org
Research has shown that bromochloro-, bromodichloro-, and dibromochloroacetic acids can constitute a significant portion of the total HAA concentration even at bromide levels as low as 0.1 mg/L. acs.org In waters with high bromide content, brominated species can become dominant. nih.gov
The distribution among mono-, di-, and tri-halogenated HAAs is also influenced by water quality parameters. The pH of the water significantly affects the relative formation of di- versus tri-halogenated acids. nih.govacs.org Studies have shown that increasing the pH from 6 to 8 decreases the formation of trihaloacetic acids (like TCAA, BDCAA, and TBAA) but has little impact on the formation of dihaloacetic acids (like DCAA and DBAA). nih.govacs.org Consequently, at a lower pH, a greater proportion of the total HAAs will be tri-halogenated species. nih.govacs.org
In typical drinking water systems, DCAA and TCAA are often the most abundant HAA species, collectively accounting for a large percentage of the total HAA concentration. oup.com However, BDCAA and BCAA can also be significant, with one study noting they can make up around 15% of the total HAAs. oup.com The relative toxicity of these compounds is also a key consideration; in general, brominated HAAs are considered more cytotoxic and genotoxic than their chlorinated counterparts, making the speciation analysis critical for public health assessment. iwaponline.comacs.org For example, in vitro studies suggest that dihaloacetic acids are more genotoxic than trihaloacetic acids, and bromine substitution enhances this effect. nih.gov
Table 2: Comparative Speciation of Haloacetic Acids (HAAs) under Different Conditions
Advanced Analytical Methodologies for Bromodichloroacetic Acid Quantification and Characterization
Chromatographic Techniques for Bromodichloroacetic Acid Separation
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex matrices and other haloacetic acids (HAAs). Gas chromatography and high-performance liquid chromatography are the two primary approaches utilized for this purpose.
Gas Chromatography Approaches with Electron Capture Detection (GC-ECD)
Gas chromatography (GC) coupled with an electron capture detector (ECD) is a well-established and widely used method for the analysis of haloacetic acids, including this compound. thermofisher.comgcms.cz This technique is the basis for several U.S. Environmental Protection Agency (EPA) methods, such as 552.1, 552.2, and 552.3. thermofisher.comlcms.cz The methodology involves the extraction of HAAs from water samples using a solvent like methyl tert-butyl ether (MTBE), followed by a derivatization step. thermofisher.com This derivatization, typically through methylation with acidic methanol, converts the non-volatile haloacetic acids into their more volatile methyl esters, making them suitable for GC analysis. thermofisher.com
The GC-ECD system offers high sensitivity towards halogenated compounds, which allows for extremely low detection limits. gcms.cz For enhanced accuracy and to mitigate interferences from the sample matrix, dual-column analysis with two columns of different selectivity can be employed for confirmational analysis. gcms.cz However, GC-ECD methods are not without their drawbacks. The extensive sample preparation, including liquid-liquid extraction and derivatization, can be time-consuming and labor-intensive. thermofisher.comthermofisher.com Furthermore, these methods can be susceptible to chromatographic interference, particularly for certain haloacetic acids. thermofisher.com
Mass Spectrometric Identification and Quantification Strategies
Mass spectrometry (MS) coupled with chromatographic separation provides a highly selective and sensitive tool for the identification and quantification of this compound. This combination offers enhanced specificity compared to traditional detectors like ECD.
Gas Chromatography-Mass Spectrometry (GC-MS) and Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) for this compound
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of haloacetic acids. acs.org Similar to GC-ECD, GC-MS methods typically require a derivatization step to convert the HAAs into their volatile methyl esters. anchem.pl The mass spectrometer provides definitive identification of the analytes based on their mass-to-charge ratio, offering greater confidence in the results compared to ECD. anchem.pl
For even higher selectivity and sensitivity, gas chromatography-triple quadrupole mass spectrometry (GC-QqQ-MS/MS) can be employed. This technique minimizes matrix interferences and allows for lower detection limits, making it particularly suitable for analyzing complex environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma Mass Spectrometry (LC-ICPMS/MS) for Haloacetic Acid Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for the determination of haloacetic acids, including this compound. nih.govlcms.czcranfield.ac.uk This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govcranfield.ac.uk A key advantage of LC-MS/MS is the ability to perform direct injection of water samples with minimal or no sample preparation, significantly reducing analysis time and complexity compared to GC-based methods. thermofisher.comcranfield.ac.uksciex.com
Several LC-MS/MS methods have been developed and validated for the analysis of a suite of haloacetic acids in drinking water. cranfield.ac.uknih.goviwaponline.com These methods have demonstrated good sensitivity, precision, and accuracy, with detection limits often in the sub-microgram-per-liter range. cranfield.ac.ukiwaponline.com For example, a direct injection LC-MS/MS method was able to achieve detection limits of 1 µg/L for the majority of the nine HAAs analyzed. sciex.com Another advanced technique, high-performance liquid chromatography-inductively coupled plasma tandem mass spectrometry (HPLC-ICPMS/MS), has also been reported for the simultaneous determination of chlorinated and brominated acetic acids. nih.gov This method offers the advantage of elemental selective detection, which can reduce matrix effects. nih.gov
Method Validation and Performance Metrics in Complex Environmental Matrices for this compound Research
The validation of analytical methods is crucial to ensure the reliability and accuracy of data generated for this compound in environmental samples. Method validation encompasses the evaluation of several key performance metrics.
Linearity: The linearity of a method is assessed by analyzing calibration standards at multiple concentration levels. A high coefficient of determination (r²) for the calibration curve, typically greater than 0.99, indicates a strong linear relationship between the analyte concentration and the instrument response. acs.orgnih.govlcms.cz
Accuracy: Accuracy is determined through recovery experiments, where a known amount of the analyte is spiked into a sample matrix. The percentage of the spiked amount that is measured reflects the accuracy of the method. Acceptable recovery ranges are often between 80% and 120%. acs.orglcms.cziwaponline.com
Precision: Precision refers to the degree of agreement among repeated measurements of the same sample and is typically expressed as the relative standard deviation (RSD). An RSD of less than 15% or 20% is often considered acceptable. acs.orglcms.cziwaponline.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are important metrics for determining the suitability of a method for trace-level analysis. For instance, some LC-MS/MS methods have achieved LOQs as low as 0.5 µg/L for several haloacetic acids. waters.com
The performance of analytical methods can be affected by the complexity of the environmental matrix. For example, high levels of dissolved organic matter or inorganic ions in water samples can cause matrix effects, such as ion suppression or enhancement in LC-MS/MS, potentially impacting the accuracy of the results. acs.orgnih.gov To mitigate these effects, strategies such as matrix-matched calibration, the use of isotopically labeled internal standards, or sample preparation techniques like solid-phase extraction may be employed. acs.orgnih.gov
Interactive Data Table: Performance Metrics of Analytical Methods for Haloacetic Acids
| Analytical Method | Analyte(s) | Matrix | Linearity (r²) | Accuracy/Recovery (%) | Precision (RSD %) | LOD/LOQ | Citation |
| HPLC-ICPMS/MS | 9 HAAs | Tap, River, Groundwater | 0.9996–0.9999 | ±1.0–15% | 1–10% | LOD: 0.8–1.6 µg/L | acs.orgnih.gov |
| LC-MS/MS | 9 HAAs, Bromate, Chlorate, Dalapon | LCMS Grade Water | >0.99 | 80-120% | <15% | - | lcms.cz |
| LC-MS/MS | 9 HAAs | Drinking Water | - | Overall Recovery: 102.7% | Average RSD: 6.1% | <0.8 µg/L | iwaponline.com |
| GC-ECD | 9 HAAs | Drinking Water | - | Overall Recovery: 85.4% | Average RSD: 13.1% | <5 µg/L (for MCAA) | iwaponline.com |
| UPLC-MS/MS | 9 HAAs & Acrylamide | Mineral Water | - | 97-102% | <8% | LOQ: 0.5 µg/L (HAAs) | waters.com |
| IC-MS/MS | 13 HAAs & Dalapon | Drinking & Surface Water | >0.995 | 77.5-124.6% | - | MRL: 0.03–1.3 µg/L | lcms.cz |
Environmental Attenuation and Transformation Pathways of Bromodichloroacetic Acid
Abiotic Degradation Mechanisms
Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For Bromodichloroacetic acid, key mechanisms include thermal decomposition and reductive dehalogenation.
Trihaloacetic acids (THAAs), including this compound, can undergo thermal decomposition in water, primarily through a decarboxylation pathway to form the corresponding trihalomethane. epa.govresearchgate.net This reaction follows first-order kinetics. epa.gov The rate of decomposition is influenced by the nature of the halogen substituents and the temperature.
Studies have determined the decomposition rate constants for several THAAs at neutral pH and different temperatures. For instance, at 23°C, the decomposition rate constant for this compound is significantly lower than that of tribromoacetic acid (TBAA) but higher than that of trichloroacetic acid (TCAA). epa.govresearchgate.net This trend indicates that the stability of THAAs decreases as the number of bromine atoms increases. researchgate.net The decomposition of BDCAA, along with dibromochloroacetic acid (DBCAA) and TBAA, results in the formation of bromodichloromethane (B127517) (BDCM), dibromochloromethane (DBCM), and tribromomethane (TBM), respectively. epa.govresearchgate.net The effect of pH in the range of 6 to 9 on this decomposition has been found to be insignificant. epa.govresearchgate.net
Decomposition Rate Constants of Trihaloacetic Acids at Neutral pH
| Compound | Rate Constant at 23°C (day⁻¹) | Rate Constant at 4°C (day⁻¹) |
|---|---|---|
| This compound (BDCAA) | 0.0011 | 0.000028 |
| Dibromochloroacetic acid (DBCAA) | 0.0062 | 0.00014 |
| Tribromoacetic acid (TBAA) | 0.040 | 0.0016 |
Data sourced from Zhang and Minear (2002). epa.govresearchgate.net
The activation energy (Ea) required for the decomposition reaction also varies among the different THAAs. The activation energy for the decomposition of THAAs generally follows the order TCAA > BDCAA > DBCAA > TBAA, which is the inverse of their decomposition rate constants. epa.gov
Activation Energies for Thermal Decomposition of Trihaloacetic Acids
| Compound | Activation Energy (kcal/mol) |
|---|---|
| Trichloroacetic acid (TCAA) | 36.2 |
| This compound (BDCAA) | 35.0 |
| Dibromochloroacetic acid (DBCAA) | 34.5 |
| Tribromoacetic acid (TBAA) | 29.2 |
Data sourced from Zhang and Minear (2002). epa.gov
Reductive dehalogenation in the presence of zero-valent iron (Fe⁰) is another significant abiotic pathway for the degradation of haloacetic acids. cabidigitallibrary.org This process is particularly relevant in engineered water treatment systems and anoxic groundwater environments.
The reaction of this compound with Fe⁰ is rapid and primarily limited by mass transfer, rather than the surface reaction rate. acs.orgcapes.gov.breeer.org Detailed kinetic studies have determined the corrected mass transfer coefficients for BDCAA to be in the range of 3.7–3.9 × 10⁻⁴ m/s. acs.orgcapes.gov.br This indicates a high reactivity at the iron surface. In contrast, the degradation of other haloacetic acids, such as trichloroacetic acid (TCAA) and dichloroacetic acid (DCAA), is limited by the reaction kinetics at the iron surface. acs.orgcapes.gov.br The presence of dissolved oxygen does not significantly affect the degradation rate of mass-transfer-limited species like BDCAA. acs.org
A Langmuir−Hinshelwood−Hougen−Watson kinetic model, which accounts for competitive adsorption onto the Fe⁰ surface, has been used to describe the degradation of reaction-limited and partially reaction-limited HAAs. acs.org This highlights the competitive effects among different HAA species for reactive sites on the iron surface. acs.org
Thermal Decomposition and Decarboxylation Dynamics of Trihaloacetic Acids
Biotic Transformation Processes
Microbial activity is a crucial component of the environmental attenuation of this compound, especially in water treatment facilities and distribution systems. cabidigitallibrary.org
The biodegradation of haloacetic acids (HAAs) is a potentially significant removal process in drinking water systems. researchgate.net The kinetics of this biodegradation can be described by various models, including pseudo-first-order and Monod kinetics, depending on the substrate concentration. cabidigitallibrary.orgscholaris.causgs.gov
Detailed kinetic studies have often used dichloroacetic acid (DCAA) as a model HAA due to its prevalence in chlorinated water. acs.org For two specific bacterial isolates, Methylobacterium fujisawaense strain PAWDI and Afipia felis strain EMD2, the Monod kinetic parameters for DCAA degradation were determined. researchgate.net
Monod Kinetic Parameters for DCAA Biodegradation by Bacterial Isolates
| Isolate | Max. Degradation Rate (Vₘ) (µg DCAA/µg protein/h) | Half-Saturation Constant (Kₘ) (µg DCAA/L) |
|---|---|---|
| Methylobacterium fujisawaense PAWDI | 0.27 | 77.91 |
| Afipia felis EMD2 | 0.97 | 11.23 |
Data sourced from Zhang et al. (2009). researchgate.net
These values indicate a considerable difference in degradation efficiency between strains, with Afipia felis showing a much higher degradation rate, especially at the low concentrations typical of drinking water systems. researchgate.netacs.org Cell yields for these isolates ranged from 14.4 to 36.1 mg of protein per gram of DCAA degraded. researchgate.netacs.org Research on enrichment cultures has also yielded pseudo-first-order rate constants for the degradation of monochloroacetic acid (MCAA) and trichloroacetic acid (TCAA). nih.gov
Specific bacteria capable of degrading HAAs have been successfully isolated from various points within drinking water systems, including tap water, distribution system biofilms, and granular activated carbon (GAC) filters. researchgate.netresearchgate.netamazonaws.com
Research has consistently identified bacteria from the genus Afipia and Methylobacterium as effective HAA degraders. researchgate.netresearchgate.netamazonaws.com All identified isolates capable of degrading HAAs belong to the phylum Proteobacteria . researchgate.net These bacteria were successfully enriched using monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA) as the sole carbon and energy source. researchgate.net
Strains of Afipia spp. have been shown to be particularly robust, with some isolates harboring both known classes of alpha-halocarboxylic acid dehalogenase genes (dehI and dehII). researchgate.netnih.gov The presence of these genes is significant as it allows these bacteria to biodegrade a wider array of HAA compounds. researchgate.netnih.gov The development of PCR-based methods to detect these dehalogenase genes offers a promising tool for water utilities to monitor the potential for HAA biodegradation within their distribution systems. nih.gov
The bacteria isolated from drinking water systems exhibit a wide range of HAA-degrading capabilities. cabidigitallibrary.org Studies on the substrate range of these isolates have shown that monohalogenated acetic acids like monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA) are rapidly degraded. researchgate.netacs.org Dichloroacetic acid (DCAA) and tribromoacetic acid (TBAA) are also considered relatively labile. researchgate.netacs.org However, trichloroacetic acid (TCAA) and dibromoacetic acid (DBAA) are more recalcitrant and are only degraded by a limited number of isolates. researchgate.netacs.org
The primary metabolic pathway for the aerobic biodegradation of HAAs is a hydrolysis-oxidation pathway . cabidigitallibrary.org This process is initiated by enzymes called halocarboxylic acid dehalogenases , which cleave the carbon-halogen bond. cabidigitallibrary.org The resulting intermediate, glycolic acid, can then enter the general metabolism of the microorganism. cabidigitallibrary.org
For this compound specifically, metabolism in mammalian systems, which can provide insights into potential microbial pathways, appears to proceed via reductive debromination . nih.gov This pathway is distinct from that of other HAAs like DCAA or TCAA. nih.gov One proposed metabolic scheme suggests that BDCAA is metabolized to glyoxylate (B1226380) and ultimately to oxalate. nih.govnih.gov This transformation in the liver is catalyzed by the enzyme glutathione (B108866) S-transferase-zeta (GST-zeta) in a glutathione-dependent process. nih.gov
Toxicological Research of Bromodichloroacetic Acid: Mechanistic Investigations and Comparative Assessments
Cellular and Molecular Interactions of Bromodichloroacetic Acid
Metabolic Activation and Reactive Intermediate Formation Pathways
The metabolic activation of this compound (BDCA) is a critical step in its toxicological profile. In experimental models, BDCA undergoes biotransformation primarily in the liver. nih.goviarc.fr The process is catalyzed by cytochrome P450 enzymes and involves reductive dehalogenation. aku.eduresearchgate.net This metabolic pathway leads to the formation of reactive intermediates.
One of the key metabolic reactions is reductive debromination, which is more pronounced under low oxygen conditions. aku.edunih.gov This process results in the formation of dichloroacetic acid (DCA) as a metabolite. nih.govnih.gov The substitution of a chlorine atom with a bromine atom in the haloacetic acid structure significantly enhances the rate of metabolism. nih.gov In vitro studies using mouse, rat, and human liver microsomes have demonstrated that the intrinsic metabolic clearance of BDCA is about half that of tribromoacetic acid and chlorodibromoacetic acid. nih.gov The metabolism of trihaloacetic acids like BDCA can generate highly reactive free radicals. nih.gov The formation of these reactive intermediates is a key event preceding cellular damage.
The intestinal microflora also plays a role in the metabolism of haloacetic acids through processes like dechlorination. oup.com While direct evidence for BDCA is part of the broader understanding of haloacetic acid metabolism, it's suggested that microbial enzymes can contribute to the formation of reactive intermediates. oup.com
Interactions with Cellular Macromolecules, Including Proteins and Deoxyribonucleic Acid
This compound and its reactive metabolites can interact with essential cellular macromolecules, including proteins and deoxyribonucleic acid (DNA). vulcanchem.com These interactions are considered a primary mechanism of its cytotoxicity and mutagenicity. The compound targets macromolecules by interacting with thiol or amino groups on proteins. vulcanchem.com
With regard to protein binding, studies have shown that BDCA exhibits a higher degree of binding to rat plasma proteins compared to dihaloacetic acids. nih.gov Approximately 49% of BDCA in rat plasma remains unbound, indicating a significant portion is associated with plasma proteins. nih.gov
The interaction of BDCA with DNA is a key aspect of its genotoxicity. This interaction can lead to the formation of DNA adducts, which are sites of damage on the DNA molecule. regulations.gov Specifically, BDCA has been shown to cause oxidative DNA damage, leading to the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver DNA of mice. nih.gov This indicates that BDCA can directly or indirectly cause modifications to the genetic material.
Elucidation of Genotoxicity and Mutagenicity Mechanisms Induced by this compound
The genotoxicity and mutagenicity of this compound are primarily attributed to its ability to induce DNA damage through oxidative stress. nih.gov The formation of reactive oxygen species (ROS) during the metabolism of BDCA can lead to oxidative damage to cellular components, including DNA. nih.govresearchgate.net A significant marker of this oxidative DNA damage is the increased level of 8-hydroxydeoxyguanosine (8-OHdG) adducts. nih.govwho.int Studies in male B6C3F1 mice have demonstrated a significant increase in 8-OHdG levels in liver nuclear DNA following exposure to BDCA. nih.gov
In vitro assays have provided further evidence of BDCA's genotoxic potential. It has been shown to induce DNA damage in Chinese hamster ovary (CHO) cells. nih.gov However, some studies using human-derived hepatoma (HepG2) cells did not find genotoxic damage from BDCA. researchgate.net In bacterial mutagenicity assays, such as the Ames test using Salmonella typhimurium, brominated acetic acids, in general, have been found to be more mutagenic than their chlorinated counterparts. researchgate.netnoaa.gov The mutagenic potency of haloacetic acids appears to be inversely related to the number of halogen atoms in the molecule. researchgate.net While BDCA itself has been tested, a metabolite of dihaloacetates, glyoxylate (B1226380), is also known to be mutagenic in bacteria. nih.goviarc.fr
Modulation of Enzyme Activities and Peroxisome Proliferation Status in Experimental Models
This compound has been shown to modulate the activity of various enzymes, particularly in the liver. A notable effect is the inhibition of glutathione (B108866) S-transferase-zeta (GST-zeta) activity. nih.gov GST-zeta is involved in the metabolism of dihaloacetic acids to glyoxylate. nih.goviarc.fr The inactivation of this enzyme can lead to the accumulation of toxic intermediates. nih.gov
In studies with Fischer 344 rats, exposure to BDCA in drinking water was found to alter the activity of several intestinal enzymes. For instance, it caused a significant reduction in cecal glucuronidase (GLR) activity at weeks 1 and 3. oup.com Cecal galactosidase (GAL) and nitroreductase (NR) activities were also depressed at various time points. oup.com Conversely, an elevation in cecal GAL activity was observed at 5 weeks in BCA-treated rats. oup.com These alterations in intestinal enzyme activity could potentially influence the bioactivation of other compounds. oup.com
Regarding peroxisome proliferation, a cellular response often associated with liver toxicity for some haloacetic acids, BDCA does not appear to be a potent inducer. nih.gov Studies have shown that BDCA produces only small and inconsistent effects on cyanide-insensitive acyl-CoA oxidase activity in the liver, a marker for peroxisome proliferation. who.int This is in contrast to other haloacetic acids like dichloroacetic acid and dibromoacetic acid, which are known to cause peroxisome proliferation. nih.goviarc.fr
In Vivo Mechanistic Studies and Organ-Specific Pathogenesis
Investigation of Hepatic Cellular Responses and Associated Pathological Processes in Experimental Animals
In vivo studies in experimental animals have identified the liver as a primary target organ for this compound toxicity. vulcanchem.comwho.int Chronic exposure to BDCA in drinking water has been linked to various hepatic cellular responses and pathological changes in both rats and mice. nih.gov
Observed hepatic effects in rats include increased liver weight (hepatomegaly), accumulation of glycogen (B147801) in hepatocytes, and cytomegaly. vulcanchem.comwho.int Histopathological examinations have revealed non-neoplastic tissue abnormalities in the liver of both male and female rats. nih.gov These changes include hepatocyte cytoplasmic vacuolization and, in some cases, centrilobular necrosis at higher concentrations. echemi.com
In mice, long-term exposure to BDCA has been shown to induce both non-neoplastic and neoplastic lesions in the liver. Non-cancerous effects include tissue abnormalities. nih.gov Significantly, BDCA exposure has been linked to increased incidences of hepatocellular adenomas and carcinomas in mice. vulcanchem.com Male mice also showed an increased incidence of hepatoblastoma. nih.govvulcanchem.com These findings have led to the classification of BDCA as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. nih.gov The development of these liver tumors is thought to be linked to the genotoxic and oxidative stress-inducing properties of BDCA. nih.gov
Mechanisms of Reproductive System Impairment and Spermatogenesis Disruption in Experimental Models
This compound (BDCAA) has been shown to adversely affect the male reproductive system in experimental animal models. The mechanisms underlying this toxicity are multifaceted and involve direct effects on sperm cells and the processes of spermatogenesis.
In male Sprague-Dawley rats, exposure to bromochloroacetic acid (a related haloacetic acid) resulted in a decrease in epididymal sperm counts and motility. nih.gov An increase in the number of sperm with misshapen heads or tail defects was also observed, along with a higher incidence of atypical residual bodies in the testes. nih.gov Disruption of spermatogenesis is a key factor in the reproductive toxicity of di-substituted haloacetic acids. researchgate.net Studies on bromochloroacetic acid (BCA) have shown that it can perturb spermatogenesis and fertility in adult male rats. researchgate.net Specifically, exposure to BCA has been associated with an increased incidence of delayed spermiation, where mature spermatids are not properly released. researchgate.net
At the cellular level, haloacetic acids can induce structural and functional changes in both Sertoli and Leydig cells, which are crucial for testosterone (B1683101) production and providing support to developing sperm cells. researchgate.net This disruption can lead to decreased testosterone levels and abnormal spermatogenesis. researchgate.net For instance, exposure to bromochloroacetic acid has been linked to decreased semen parameters and the formation of atypical residual bodies in both rats and mice. researchgate.net Furthermore, studies on rats have indicated that bromochloroacetic acid and dibromoacetic acid (DBAA) can synergistically decrease the levels of SP22, a sperm membrane protein highly correlated with male fertility, and cause testicular damage. sbmu.ac.ir
Research on rats exposed to bromochloroacetic acid revealed alterations in numerous male reproductive parameters, including a reduction in the number and progressive motility of sperm from the cauda epididymis. researchgate.net Histological examination of the testes in these animals showed a dose-related increase in the retention of step 19 spermatids in later stages of the spermatogenic cycle. Additionally, the morphology of sperm from both the caput and cauda epididymis was altered. researchgate.net
Mechanisms of Carcinogenesis and Pathological Responses in Specific Organ Systems of Experimental Animals
The liver is a primary target organ for the carcinogenic effects of BDCAA. researchgate.netbrieflands.com Studies in rodents have demonstrated that several haloacetic acids, including BDCAA, can cause liver tumors. researchgate.net The proposed mechanisms for this carcinogenicity are complex and may involve both genotoxic and non-genotoxic pathways. One suggested mechanism involves the induction of oxidative stress. iarc.fr Haloacetates can cause oxidative damage to DNA in the liver of male B6C3F1 mice, as evidenced by increased levels of 8-hydroxydeoxyguanosine adducts. who.int
The metabolism of BDCAA is a key factor in its toxicity. In the liver, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage. These reactive intermediates can interact with cellular macromolecules like proteins and DNA, leading to cytotoxic and mutagenic effects.
In addition to the liver, BDCAA has been associated with tumors in other organs. In F344/N rats, exposure to this compound was linked to mesotheliomas and adenomas of the large intestine in both males and females. ebi.ac.uk Female rats also developed multiple fibroadenomas of the mammary gland. ebi.ac.uk In male and female mice, BDCAA was concluded to have caused liver cancer. ebi.ac.uk
Alterations in Intestinal Microbiome Composition and Associated Metabolic Pathways
Emerging research suggests that disinfection by-products, including haloacetic acids, can impact the intestinal microflora and associated metabolic processes. The gut microbiome plays a crucial role in host metabolism, including the processing of xenobiotics and the regulation of various metabolic pathways. nih.govfrontiersin.org
The composition of the gut microbiota can be altered by exposure to various chemicals. mdpi.com While direct studies on the specific effects of this compound on the gut microbiome are limited, research on related compounds and the general impact of xenobiotics provides some insights. The gut microbiome is involved in the metabolism of a wide range of compounds, and its alteration can affect the host's metabolic homeostasis. nih.gov For instance, the gut microbiota metabolizes complex carbohydrates into short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are vital for gut health and have systemic effects. frontiersin.org
The gut microbiome also plays a significant role in bile acid metabolism. frontiersin.org Gut bacteria convert primary bile acids into secondary bile acids, which act as signaling molecules that regulate lipid and glucose metabolism. frontiersin.orgfrontiersin.org Disruption of the gut microbiota can, therefore, have cascading effects on these critical metabolic pathways. nih.gov Given that the liver is a primary site of both BDCAA metabolism and bile acid synthesis, any alterations in the gut-liver axis due to changes in the microbiome could potentially influence the toxicological profile of BDCAA.
Comparative Toxicological Assessment within the Haloacetic Acid Class
Relative Potency and Structure-Activity Relationships for Genotoxicity and Cytotoxicity among Halogenated Acetic Acids
The toxicity of haloacetic acids (HAAs) is significantly influenced by the type and number of halogen substituents on the acetic acid molecule. nih.gov A general trend observed is that the iodinated HAAs are more cytotoxic and genotoxic than the brominated HAAs, which in turn are more toxic than the chlorinated HAAs. nih.gov
A comparative analysis of 12 individual HAAs in Chinese hamster ovary (CHO) cells established a rank order of chronic cytotoxicity as: iodoacetic acid (IAA) > bromoacetic acid (BAA) > tribromoacetic acid (TBAA) > chlorodibromoacetic acid (CDBAA) > diiodoacetic acid (DiAA) > dibromoacetic acid (DBAA) > This compound (BDCAA) > bromochloroacetic acid (BCAA) > chloroacetic acid (CAA) > bromoiodoacetic acid (BIAA) > trichloroacetic acid (TCAA) > dichloroacetic acid (DCAA). nih.gov
For genotoxicity, the rank order was: IAA > BAA > CAA > DBAA > DIAA > TBAA > BCAA > BIAA > CDBAA. nih.gov Notably, DCAA, TCAA, and BDCAA were not found to be genotoxic in this particular assay. nih.gov Other studies using the SOS chromotest indicated that dibromo- and tribromoacetic acids are more genotoxic than their chlorinated counterparts. oup.com
Structure-activity relationship (SAR) studies have revealed that the toxic potency of HAAs often correlates with certain physicochemical properties. nih.gov For instance, there is a strong relationship between greater toxic potency and a larger halogen size (iodo- > bromo- > chloro-). nih.gov Conversely, toxicity tends to decrease with an increasing degree of halogenation (mono- > di- > tri-), although exceptions to this trend exist. nih.gov
Table 1: Comparative Cytotoxicity and Genotoxicity of Selected Haloacetic Acids
| Compound | Cytotoxicity Rank Order (CHO cells) nih.gov | Genotoxicity (CHO cells) nih.gov |
|---|---|---|
| Iodoacetic acid (IAA) | 1 | Genotoxic |
| Bromoacetic acid (BAA) | 2 | Genotoxic |
| Tribromoacetic acid (TBAA) | 3 | Genotoxic |
| Chlorodibromoacetic acid (CDBAA) | 4 | Genotoxic |
| Dibromoacetic acid (DBAA) | 6 | Genotoxic |
| This compound (BDCAA) | 7 | Not Genotoxic |
| Chloroacetic acid (CAA) | 9 | Genotoxic |
| Trichloroacetic acid (TCAA) | 11 | Not Genotoxic |
Differential Hepatic Responses and Carcinogenic Profiles of this compound Compared to Other Halogenated Acetic Acids
While several HAAs are liver carcinogens in rodents, their potencies and the specific pathological responses they elicit can differ. researchgate.net Dichloroacetic acid (DCA), dibromoacetic acid (DBA), bromochloroacetic acid (BCA), and This compound (BDCAA) have all been shown to cause liver tumors in rodents. researchgate.net
The mechanisms underlying these hepatic responses are thought to vary. For instance, DCA is considered a weaker carcinogen than some other HAAs. oup.com The metabolism of these compounds plays a crucial role in their hepatotoxicity. Trihaloacetic acids (THAs) are metabolized by P450 reductive dehalogenation to form dihaloacetic acids. researchgate.net The presence of bromine on THAs creates a better leaving group than chlorine, influencing the rate of metabolism. researchgate.net
A study comparing the metabolism of various HAAs found that the metabolic clearance of BDCAA was notably lower than that of other similar compounds, suggesting unique metabolic pathways that could influence its toxicity. In terms of carcinogenic potency, bromochloroacetic acid has been suggested to have a higher potency compared to dibromoacetic acid and this compound. mdpi.com
Comparative Reproductive and Developmental Toxicological Pathways among Haloacetic Acid Disinfection Byproducts
The reproductive and developmental toxicity of haloacetic acids also exhibits structure-activity relationships. nih.gov In general, many HAAs have been shown to be embryotoxic and teratogenic in experimental models. oup.comnih.gov
Studies using whole embryo culture have demonstrated that various HAAs can produce dysmorphogenesis, affecting the development of the neural tube, optic system, pharyngeal arches, and heart. nih.gov A ranking of the developmental toxicity of several HAAs based on benchmark concentrations for producing neural tube defects in vitro was determined as follows, in order of increasing potency: difluoroacetic acid (DFA) < trifluoroacetic acid (TFA) < dichloroacetic acid (DCA) < acetic acid (AA) < tribromoacetic acid (TBA) ≤ trichloroacetic acid (TCAA) < dibromoacetic acid (DBA) < monochloroacetic acid (MCA) < monobromoacetic acid (MBA). nih.gov
In terms of male reproductive toxicity, both DBAA and BCA have been shown to disrupt spermatogenesis and fertility in adult male rats. researchgate.netsbmu.ac.ir DBAA appears to be a more potent testicular toxicant than BCA. sbmu.ac.ir Chronic exposure to DBAA has been shown to diminish the ovarian primordial follicle population in females. nih.gov The mono-HAAs (iodoacetic, bromoacetic, and chloroacetic acids) have been found to inhibit the growth of antral follicles and reduce estradiol (B170435) levels in a dose-responsive manner. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 8-hydroxydeoxyguanosine | |
| Acetic acid | AA |
| Acetate | |
| Bromoacetic acid | BAA |
| Bromochloroacetic acid | BCA |
| This compound | BDCAA |
| Butyrate | |
| Chloroacetic acid | CAA |
| Chlorodibromoacetic acid | CDBAA |
| Dibromoacetic acid | DBAA |
| Dichloroacetic acid | DCA |
| Difluoroacetic acid | DFA |
| Diiodoacetic acid | DiAA |
| Iodoacetic acid | IAA |
| Monobromoacetic acid | MBA |
| Monochloroacetic acid | MCA |
| Propionate | |
| Tribromoacetic acid | TBAA |
| Trichloroacetic acid | TCAA |
Research Gaps and Future Research Directions on Bromodichloroacetic Acid
Further Elucidation of Specific Formation Mechanisms and Precursor Characterization in Diverse Water Sources
While it is understood that bromodichloroacetic acid (BDCAA) forms during water disinfection through the reaction of chlorine with natural organic matter (NOM) in the presence of bromide, significant knowledge gaps remain regarding the specific formation pathways and the characteristics of its precursors in various water sources. nih.govnih.gov The speciation of disinfection by-products (DBPs) is heavily influenced by the high bromide content in the source water, leading to a shift from chlorinated compounds to brominated ones like bromoform (B151600) and dibromoacetic acid. nih.gov
Future research should focus on:
Identifying Specific NOM Fractions: Research is needed to pinpoint the specific fractions of dissolved organic matter (DOM) that are most likely to form BDCAA upon chlorination. This includes a deeper investigation into the role of humic and fulvic acids, as well as other organic compounds present in different water matrices. nih.gov
Investigating Reaction Kinetics: The kinetics of BDCAA formation under various conditions (pH, temperature, disinfectant type and dose, and bromide concentration) require more detailed study. researchgate.netacs.org Understanding these kinetics will allow for the development of more accurate predictive models for BDCAA formation in water treatment plants.
Characterizing Precursors in Diverse Water Sources: The nature and concentration of BDCAA precursors can vary significantly between different water sources, such as surface water, groundwater, and wastewater effluent. nih.govresearchgate.net Comprehensive studies are necessary to characterize these precursors in a wide range of water types to better anticipate and control BDCAA formation. For instance, haloacetic acids were detected in all drinking waters in the Netherlands prepared from surface water but not in those from groundwater. nih.gov
Impact of Treatment Processes: The influence of different water treatment processes, such as coagulation and ozonation, on the formation of BDCAA and other brominated DBPs needs further exploration. researchgate.netepa.gov While ozonation can reduce the formation of some DBPs, it has been shown to increase the concentration of brominated acetic acids when bromide is present in the source water. nih.govepa.gov
Development of Advanced Analytical Techniques for Ultra-Trace-Level Detection and Speciation
The accurate measurement of this compound (BDCAA) at the ultra-trace levels at which it often occurs in drinking water presents a significant analytical challenge. While several methods exist, there is a continuous need for more sensitive, rapid, and cost-effective techniques.
Current and emerging analytical approaches include:
Gas Chromatography (GC): Methods like GC coupled with an electron capture detector (GC-ECD) are standard for haloacetic acid (HAA) analysis but often require a derivatization step. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) offer high sensitivity and selectivity for the direct analysis of HAAs without derivatization. acs.orgulisboa.pt
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS/MS is an emerging technique for the ultratrace determination of halogenated compounds, enabling the simultaneous speciation of chlorinated and brominated acetic acids. acs.org
Future research in this area should prioritize:
Lowering Detection Limits: Developing methods with even lower detection limits is crucial for accurately assessing human exposure and for monitoring the effectiveness of treatment technologies. researchgate.net
Real-Time Monitoring: The development of sensors or other real-time monitoring technologies would allow for dynamic control of water treatment processes to minimize BDCAA formation.
Simplified Sample Preparation: Research into simplified and automated sample preparation techniques, such as solid-phase extraction (SPE), can improve the throughput and reduce the cost of analysis. acs.orgresearchgate.netlcms.cz
Comprehensive Understanding of Environmental Transport, Persistence, and Bioaccumulation Potential
The environmental fate of this compound (BDCAA) is not fully understood. Research is needed to determine how this compound moves through and persists in various environmental compartments and its potential to accumulate in living organisms.
Key research areas include:
Persistence in Aquatic Systems: Studies are required to determine the half-life of BDCAA in different aquatic environments, considering factors such as sunlight, temperature, and microbial activity. While hydrolysis is not expected to be a major degradation pathway, other abiotic and biotic degradation processes need to be investigated. nih.gov
Transport in Soil and Groundwater: The potential for BDCAA to leach from surface waters into groundwater or to be transported through soil is a critical area for investigation. This is particularly important in areas where treated wastewater is used for irrigation.
Bioaccumulation in Aquatic Organisms: Although the estimated bioconcentration factor for bromochloroacetic acid is low, further studies are needed to confirm the bioaccumulation potential of BDCAA in various aquatic organisms, from microorganisms to fish. nih.govresearchgate.net This is crucial for understanding the potential for this compound to enter the food chain.
Atmospheric Fate: While BDCAA is not highly volatile, its potential for atmospheric transport and deposition should be evaluated, especially in areas with high levels of industrial or water treatment activity.
Refinement of Toxicological Mechanisms, Quantitative Structure-Activity Relationships, and Inter-Species Extrapolation
While toxicological studies have indicated that this compound (BDCAA) is a potential carcinogen and has other adverse health effects, a more refined understanding of its mechanisms of toxicity is needed. vulcanchem.comnih.gov
Future toxicological research should focus on:
Elucidating Molecular Mechanisms: Further investigation into the specific molecular pathways through which BDCAA exerts its toxic effects is necessary. This includes its interaction with cellular macromolecules like DNA, proteins, and lipids, and its role in inducing oxidative stress. vulcanchem.comresearchgate.net
Developing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be powerful tools for predicting the toxicity of related haloacetic acids. Refining these models for brominated compounds will aid in risk assessment and in prioritizing compounds for further toxicological testing.
Improving Inter-Species Extrapolation: Significant differences can exist in the metabolism and toxicity of compounds between laboratory animals and humans. nih.gov Research aimed at understanding these differences is crucial for accurately extrapolating toxicological data from animal studies to assess human health risks. This includes comparative studies on metabolic pathways and the development of physiologically based pharmacokinetic (PBPK) models.
Investigating Non-Cancer Endpoints: While much of the focus has been on carcinogenicity, further research is needed to fully characterize the non-cancer health effects of BDCAA, including its potential reproductive and developmental toxicity. who.intoup.comoup.com
Development of Novel Remediation and Control Technologies for this compound Mitigation in Water Systems
The development of effective and economically viable technologies to remove this compound (BDCAA) from drinking water and wastewater is a high priority.
Promising areas for research and development include:
Advanced Oxidation Processes (AOPs): AOPs, such as those using ozone/hydrogen peroxide, UV/hydrogen peroxide, and UV/chlorine, have shown potential for degrading haloacetic acids. sci-hub.sewaterrf.orgrsc.orgkirj.ee Further research is needed to optimize these processes for BDCAA removal, considering factors like by-product formation and cost.
Catalytic Reduction: Catalytic hydrodehalogenation using palladium-based catalysts has demonstrated effectiveness in dehalogenating haloacetic acids. x-mol.comrcees.ac.cn Research should focus on developing more robust and cost-effective catalysts and reactor designs for water treatment applications. Electrocatalytic reduction is another promising avenue. researchgate.net
Biological Treatment: The use of microorganisms to biodegrade BDCAA is an attractive, potentially low-cost option. researchgate.net Research should focus on identifying and cultivating microbial consortia that can effectively degrade this compound under various environmental conditions.
Adsorption Technologies: While activated carbon is used to remove some organic contaminants, its effectiveness for small, polar molecules like BDCAA can be limited. Research into novel adsorbent materials with higher affinity and capacity for BDCAA is warranted.
Membrane Filtration: Nanofiltration and reverse osmosis membranes can effectively remove a wide range of contaminants, including DBPs. Further research can optimize membrane processes specifically for the removal of haloacetic acids.
Table of Research Findings on this compound
Table of Mentioned Chemical Compounds
Conclusion
Synthesis of Key Academic Research Findings on Bromodichloroacetic Acid
Academic research has firmly established this compound as a significant disinfection byproduct formed during the chlorination of water containing bromide and natural organic matter. nih.govnih.gov Its presence is well-documented in municipal drinking water systems and swimming pools globally. nih.govnih.gov Extensive toxicological studies, particularly through the National Toxicology Program, have provided "clear evidence" of its carcinogenic activity in both rats and mice, identifying the liver, mammary gland, and mesothelium as target organs. nih.govnih.gov Mechanistic studies point to both genotoxic pathways, involving oxidative DNA damage, and non-genotoxic pathways, such as the inhibition of critical enzymes like GST-zeta, as drivers of its toxicity. iarc.fr Standardized analytical methods (GC-ECD, LC-MS/MS) are in place for its effective monitoring in water supplies. iarc.frwho.int
Broader Implications for Environmental Science and Public Health Research
The findings on this compound have significant implications for environmental science and public health. As an unregulated DBP in many jurisdictions, its proven carcinogenicity highlights a potential gap in drinking water regulations, which often focus on a limited group of haloacetic acids (HAA5). iarc.frnih.gov This underscores the need to evaluate the health risks posed by the complete mixture of DBPs present in treated water, rather than just a few indicator compounds. The research fuels the ongoing debate about balancing the microbial risks of inadequately disinfected water against the chemical risks of disinfection byproducts. For environmental science, it drives research into water treatment technologies that can minimize DBP formation, such as advanced oxidation processes or improved methods for removing organic precursors before disinfection.
Outlook for Continued Scholarly Inquiry into this compound and Related Compounds
Future scholarly inquiry is likely to proceed in several key directions. There is a need for more research on the carcinogenicity of other understudied DBPs, such as dibromochloroacetic acid and tribromoacetic acid, to build a more complete risk profile of halogenated byproducts. nih.gov Further investigation into the health effects of exposure through non-ingestion routes, such as dermal absorption and inhalation during showering and swimming, is critical, as these may be significant exposure pathways associated with certain health outcomes like bladder cancer. epa.gov Research is also needed to better understand the cumulative and synergistic effects of exposure to the complex mixture of DBPs found in drinking water. Finally, continued development of more cost-effective and efficient water treatment strategies to control the formation of BDCAA and other hazardous DBPs without compromising disinfection efficacy remains a high priority for environmental engineering and public health.
Q & A
Basic: What analytical methods are recommended for quantifying BDCA in water samples?
Answer:
BDCA is typically analyzed using EPA-approved methods such as liquid-liquid extraction followed by gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) . Advanced electrochemical sensors coupled with artificial neural networks (ANNs) have also been validated for multi-analyte detection of BDCA in water at µg/L levels, achieving a normalized root mean square error (NRMSE) of 0.054 . Preprocessing techniques like fast Fourier transform (FFT) enhance signal resolution in voltammetric analyses .
Basic: What in vitro models are used to assess BDCA’s cytotoxicity and genotoxicity?
Answer:
Chinese hamster ovary (CHO) cells are widely used for chronic cytotoxicity and genomic DNA damage assays. BDCA induces concentration-dependent cytotoxicity, with comparative studies ranking its potency among 12 haloacetic acids (HAAs) . Genotoxicity is evaluated via single-cell gel electrophoresis (Comet assay) and micronucleus tests, revealing BDCA’s capacity to cause oxidative DNA damage and chromosomal aberrations .
Advanced: How do BDCA’s genotoxic mechanisms differ from other HAAs?
Answer:
BDCA exhibits dual mutagenic activity : it is positive in Salmonella typhimurium strains (TA97, TA98, TA100) without metabolic activation but shows equivocal results with S9 enzymes . In contrast, bromoacetic acid (BAA) and chloroacetic acid (CAA) primarily induce oxidative stress. BDCA’s genotoxicity correlates with its electrophilic reactivity , causing direct DNA alkylation and inhibiting repair mechanisms, unlike trichloroacetic acid (TCAA), which acts via non-genotoxic pathways .
Advanced: What experimental designs are used to study BDCA’s carcinogenic pathways in vivo?
Answer:
Rodent bioassays (e.g., Sprague-Dawley rats) exposed to BDCA at 50–400 mg/kg/day reveal mammary tumorigenesis linked to TGF-β pathway activation . Transcriptomic analyses identify upregulated genes associated with human breast cancer (e.g., Tgfb1, Smad3), suggesting BDCA promotes tumor progression via epithelial-mesenchymal transition (EMT) . Dose-response studies should include histopathology and gene expression profiling to distinguish carcinogenic thresholds.
Advanced: How does BDCA’s environmental occurrence relate to water treatment processes?
Answer:
BDCA forms during chlorination of bromide-rich waters , with concentrations influenced by pH, temperature, and organic carbon . It is part of the HAA3 group (sum of BDCA, dibromochloroacetic acid, and tribromoacetic acid), which averages 0.018 mg/L in U.S. tap water . Seasonal variability in BDCA levels (e.g., higher in summer due to increased precursor availability) necessitates longitudinal sampling designs .
Advanced: What kinetic models explain BDCA’s degradation in water systems?
Answer:
BDCA degradation by zero-valent iron (Fe⁰) follows pseudo-first-order kinetics , with mass transfer limitations (k = 3.7–3.9 × 10⁻⁴ m/s) . The Langmuir-Hinshelwood-Hougen-Watson model accounts for competitive adsorption with other HAAs, where BDCA’s reaction rate is slower than dibromoacetic acid (DBAA) but faster than trichloroacetic acid (TCAA) . Dissolved oxygen (DO) minimally affects BDCA degradation, unlike reaction-limited HAAs like CAA .
Basic: What regulatory gaps exist for BDCA in drinking water?
Answer:
BDCA lacks a Maximum Acceptable Value (MAV) under WHO or U.S. EPA guidelines, though it is classified as a “reasonably anticipated human carcinogen” by the National Toxicology Program (NTP) . Monitoring is limited to the HAA9 group (including BDCA), but fewer than 8,000 U.S. water systems report data, creating uncertainty in risk assessments .
Advanced: How do multi-analyte detection methods improve BDCA quantification?
Answer:
Electrochemical fingerprinting using cyclic voltammetry (CV) and square wave voltammetry (SWV) resolves BDCA in mixtures via distinct oxidation peaks . Machine learning models (e.g., ANNs) trained on Fourier-transformed voltammograms achieve 95% accuracy in discriminating BDCA from structurally similar HAAs like dibromochloroacetic acid . This approach reduces matrix interference compared to GC-based methods .
Advanced: What epidemiological approaches are used to assess BDCA’s cancer risk?
Answer:
Comparative risk models extrapolate BDCA’s carcinogenicity from rodent bioassays, assuming linear dose-response relationships . However, human data are sparse, requiring Bayesian probabilistic frameworks to integrate toxicological and exposure data (e.g., swimming pool studies) . Cohort studies should prioritize populations with high BDCA exposure (e.g., regions with chlorinated, bromide-rich water) .
Basic: What are key considerations in BDCA sample preparation?
Answer:
Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) is optimal for isolating BDCA from water . Acidification (pH < 2) ensures protonation of HAAs, while derivatization (e.g., methylation) enhances GC-MS sensitivity . Matrix effects are minimized by spiking deuterated internal standards (e.g., d3-BDCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
